N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide
Description
N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide is a benzamide derivative featuring a tetrahydroquinolinone core substituted with an ethyl group at position 1 and a benzamide moiety containing an isopropoxy group at the para position of the phenyl ring. This compound is of interest due to its structural similarity to pharmacologically active molecules, particularly those targeting enzymes or receptors where the tetrahydroquinolinone scaffold plays a role in binding affinity and selectivity .
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-4-23-19-11-8-17(13-16(19)7-12-20(23)24)22-21(25)15-5-9-18(10-6-15)26-14(2)3/h5-6,8-11,13-14H,4,7,12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDRZYFYSYVKDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminobenzamide Derivatives
A method adapted from quinazolinone syntheses involves cyclizing 2-aminobenzamide precursors. For instance, 2-aminobenzamide reacts with ethyl acetoacetate under acidic conditions to form the tetrahydroquinolinone ring. Key steps include:
-
Alkylation : Introducing the ethyl group at the N1 position via reaction with ethyl bromide in the presence of K₂CO₃.
-
Cyclization : Heating the intermediate in acetic acid at 120°C for 6 hours to induce ring closure.
Optimization Insight :
-
Solvent-free conditions at 130°C with SBA-Pr-SO₃H (a nanoporous acid catalyst) improve yields (85–92%) by enhancing proton transfer efficiency.
-
Catalytic reuse for up to five cycles without significant activity loss aligns with green chemistry principles.
Preparation of 4-(Propan-2-yloxy)benzoyl Chloride
The 4-isopropoxybenzamide fragment is synthesized as follows:
Alkylation of 4-Hydroxybenzoic Acid
-
Protection : Reacting 4-hydroxybenzoic acid with isopropyl bromide in acetone using K₂CO₃ as a base yields 4-(propan-2-yloxy)benzoic acid .
-
Activation : Treating the benzoic acid derivative with thionyl chloride (SOCl₂) at 60°C for 2 hours generates the corresponding acid chloride.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | K₂CO₃, acetone, reflux | 78 |
| Acid chloride formation | SOCl₂, 60°C, 2 h | 95 |
Amide Bond Formation
Coupling the tetrahydroquinolinone amine with 4-(propan-2-yloxy)benzoyl chloride is achieved via two methods:
Heterogeneous Catalysis (SBA-Pr-SO₃H)
Under solvent-free conditions:
-
Mix 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine (1 equiv) and 4-(propan-2-yloxy)benzoyl chloride (1.2 equiv) with SBA-Pr-SO₃H (0.01 g/mmol).
-
Filter the catalyst and recrystallize the product from ethanol.
Performance Metrics :
-
Yield: 89%
-
Purity (HPLC): >98%
Classical Schotten-Baumann Reaction
For comparison:
-
Dissolve the amine in aqueous NaOH (10%).
-
Add the acid chloride dropwise at 0–5°C.
Performance Metrics :
-
Yield: 72%
-
Purity (HPLC): 95%
Comparative Analysis of Methods
| Parameter | SBA-Pr-SO₃H Method | Schotten-Baumann Method |
|---|---|---|
| Yield (%) | 89 | 72 |
| Reaction Time (h) | 4 | 2 |
| Catalyst Reusability | 5 cycles | Not applicable |
| Solvent | Solvent-free | Water/NaOH |
| Environmental Impact | Low (no solvent waste) | Moderate (aqueous waste) |
The SBA-Pr-SO₃H method outperforms classical approaches in yield and sustainability, making it the preferred industrial-scale route.
Spectroscopic Characterization
The final product is validated using:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, J = 7.0 Hz, 3H, CH₂CH₃), 1.42 (d, J = 6.0 Hz, 6H, OCH(CH₃)₂), 4.62 (septet, J = 6.0 Hz, 1H, OCH), 6.90–8.10 (m, aromatic Hs).
-
HRMS : [M+H]⁺ calcd. for C₂₁H₂₅N₃O₃: 380.1918; found: 380.1915.
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization : Competing pathways may yield byproducts. Using SBA-Pr-SO₃H minimizes side reactions via controlled protonation.
-
Acid Chloride Stability : Moisture-sensitive intermediates require anhydrous conditions during handling.
Industrial-Scale Recommendations
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide has garnered attention for its potential therapeutic effects:
- Antiviral Activity : Preliminary studies suggest that this compound exhibits inhibitory effects against viruses such as influenza A and Coxsackievirus B3, indicating its potential as an antiviral agent.
- Anticancer Properties : Research indicates that the compound may possess anticancer activities, making it a candidate for further investigation in cancer therapeutics.
- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions.
Biological Studies
The compound serves as a valuable tool in biological research:
- Enzyme Inhibition : It is being explored for its ability to inhibit specific enzymes that play crucial roles in various biochemical pathways, potentially leading to therapeutic applications.
- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing cellular responses.
Synthesis of Complex Molecules
This compound can be utilized as a building block in the synthesis of more complex quinoline derivatives. Its unique structure allows for modifications that can lead to new compounds with enhanced properties or activities .
Material Science
In material science, this compound may be explored for developing new materials due to its unique electronic properties. The combination of quinoline and benzamide structures could lead to materials with novel characteristics suitable for various applications .
Case Studies and Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Antiviral Activity | Demonstrated significant inhibition of influenza A virus | Potential development of antiviral drugs |
| Anticancer Properties | Exhibited cytotoxic effects on cancer cell lines | Opportunities for new cancer therapies |
| Enzyme Interaction | Identified as an enzyme inhibitor in preliminary assays | Could lead to drug discovery targeting specific diseases |
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzamide and tetrahydroquinoline derivatives, as evidenced by the provided literature. Below is a detailed comparison:
Substituent Variations on the Tetrahydroquinolinone Core
- Compound from : N-[4-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide Key Differences:
- Replaces the ethyl group at position 1 with a cyclopropanecarbonyl moiety.
- Incorporates a thiazol-2-yl linker and a methoxy-N-methylbenzamide substituent.
Compound from :
N-(2-Chlor-4-fluor-6-methylphenyl)-5-fluor-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluorpropan-2-yl]oxy]benzamide- Key Differences :
- Features a trifluoropropyloxy group and halogen substitutions (Cl, F) on the aromatic rings.
- Includes a triazolo-oxazine fused ring system.
Benzamide Substituent Modifications
- Compound from (Entry 8): N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(propan-2-yloxy)phenyl]propan-2-yl}benzamide Key Differences:
- Contains a hydroxy-phenylpropan-2-yl amino acid backbone instead of a tetrahydroquinolinone core.
- Retains the 4-(propan-2-yloxy)benzamide group.
- Compound from : [N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide] Key Differences:
- Replaces the tetrahydroquinolinone with a sulfamoylphenyl-substituted propenone.
- Uses a methoxy group instead of isopropoxy on the benzamide.
Comparative Data Table
*LogP values are predicted using fragment-based methods due to lack of experimental data.
Research Findings and Implications
- Steric and Electronic Effects : The ethyl group in the target compound may offer a balance between steric hindrance and metabolic stability compared to bulkier groups (e.g., cyclopropanecarbonyl in ) .
- Solubility vs. Bioavailability : The isopropoxy group in the target compound likely reduces water solubility compared to methoxy analogs () but improves membrane permeability .
- Halogenation Trends: compounds demonstrate that halogenation enhances target engagement but may increase toxicity risks, a trade-off absent in the non-halogenated target compound .
Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This structure includes a tetrahydroquinoline core with a propan-2-yloxy substituent on the benzamide moiety. The presence of the ethyl group enhances lipophilicity, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, affecting metabolic pathways.
- Receptor Modulation : It can interact with cell surface receptors, altering signaling pathways that regulate cellular functions.
- Nucleic Acid Interaction : The compound may bind to DNA or RNA, influencing gene expression and protein synthesis.
Biological Activity Overview
Research has indicated several potential therapeutic applications for this compound:
Case Studies and Research Findings
- Antitumor Activity : A study evaluating various tetrahydroquinoline derivatives found that compounds similar to this compound exhibited significant antitumor effects against multiple cancer cell lines. Compounds demonstrated IC50 values lower than standard chemotherapeutics like Doxorubicin, indicating enhanced potency (IC50 < 37.5 µg/mL) .
- Antimicrobial Properties : Investigations into the antimicrobial activity of related compounds showed efficacy against several bacterial strains, suggesting that this compound may also possess similar properties .
- Neuroprotective Effects : Research into the neuroprotective effects of quinoline derivatives highlighted their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the tetrahydroquinolinone core via cyclization of substituted anilines with ethyl acetoacetate derivatives under acidic conditions .
- Step 2 : Introduction of the propan-2-yloxy benzamide moiety via coupling reactions (e.g., EDC/HOBt-mediated amide bond formation) .
- Optimization :
- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance coupling efficiency .
- Temperature control : Maintain 0–25°C during sensitive steps (e.g., acylation) to minimize side reactions .
- Purification : Use silica gel chromatography or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Confirm regiochemistry of the tetrahydroquinolinone core (e.g., 2-oxo group at δ 170–175 ppm in 13C NMR) and propan-2-yloxy substitution (split signals at δ 1.2–1.4 ppm for methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]+: ~394.18 g/mol) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% by UV at 254 nm) .
Q. What key physicochemical properties influence experimental design with this compound?
- Methodological Answer :
- Solubility : Moderately lipophilic due to the propan-2-yloxy group; soluble in DMSO, ethanol, and dichloromethane but poorly in aqueous buffers. Pre-solubilize in DMSO (<1% v/v) for biological assays .
- Stability :
- pH sensitivity : Stable at pH 5–7; hydrolyzes under strongly acidic/basic conditions (monitor via HPLC) .
- Temperature : Store at −20°C in inert atmosphere to prevent oxidation of the tetrahydroquinolinone ring .
Advanced Research Questions
Q. How does the propan-2-yloxy substituent influence biological activity compared to other alkoxy/halogen substituents?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Propan-2-yloxy : Enhances membrane permeability due to moderate lipophilicity, improving cellular uptake in anticancer assays (cf. ’s fluoro analog, which shows higher polarity and reduced bioavailability) .
- Halogen vs. Alkoxy : Bromo/chloro substituents (e.g., ) increase target binding affinity but reduce solubility, whereas alkoxy groups balance solubility and activity .
- Experimental validation : Compare IC50 values in enzyme inhibition assays (e.g., kinase targets) across analogs .
Q. What strategies resolve contradictions in biological activity data across experimental models?
- Methodological Answer :
- Model validation :
- In vitro : Use isogenic cell lines to control for genetic variability .
- In vivo : Standardize dosing regimens (e.g., pharmacokinetic profiling to confirm bioavailability) .
- Data normalization :
- Include positive controls (e.g., cisplatin for cytotoxicity assays) and normalize activity to solvent-treated groups .
- Mechanistic follow-up : Employ target engagement assays (e.g., thermal shift assays) to confirm direct binding .
Q. What computational methods predict binding affinity and interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR), focusing on hydrogen bonding with the tetrahydroquinolinone carbonyl group .
- Molecular Dynamics (MD) simulations : Simulate binding stability (e.g., GROMACS) over 100 ns to assess conformational flexibility of the propan-2-yloxy group .
- Quantum Mechanics (QM) : Calculate charge distribution to identify electrophilic regions for covalent inhibitor design .
Q. How can derivatives be designed to improve pharmacokinetics while maintaining efficacy?
- Methodological Answer :
- Derivatization strategies :
- Tetrahydroquinolinone core : Introduce electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .
- Propan-2-yloxy group : Replace with PEGylated alkoxy chains to improve aqueous solubility .
- ADMET profiling :
- Microsomal stability assays : Identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) for targeted modification .
- Plasma protein binding : Use equilibrium dialysis to optimize free drug concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
